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molecular formula C14H18O3 B8688761 2-[(Benzyloxy)methyl]-5,8-dioxaspiro[3.4]octane CAS No. 545882-50-6

2-[(Benzyloxy)methyl]-5,8-dioxaspiro[3.4]octane

Cat. No. B8688761
M. Wt: 234.29 g/mol
InChI Key: GOQUFXBGQPVONP-UHFFFAOYSA-N
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Patent
US08420666B2

Procedure details

Palladium/carbon (10%) was added to a solution of 2-[(benzyloxy)methyl]-5,8-dioxaspiro[3.4]octane (22.0 gm, 94.0 mmol) (step c) in methanol and the mixture was stirred at room temperature under hydrogen balloon for about 4 hours. It was filtered through celite bed and residue was washed with methanol. The combined filtrate was concentrated under reduced pressure.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH:10]1[CH2:13][C:12]2([O:17][CH2:16][CH2:15][O:14]2)[CH2:11]1)C1C=CC=CC=1>CO.[Pd]>[CH2:11]1[C:12]2([O:17][CH2:16][CH2:15][O:14]2)[CH2:13][CH:10]1[CH2:9][OH:8]

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1CC2(C1)OCCO2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature under hydrogen balloon for about 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was filtered through celite bed and residue
WASH
Type
WASH
Details
was washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C1C(CC12OCCO2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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